molecular formula C13H9Cl2NO B1452845 2-(3,4-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187164-07-3

2-(3,4-Dichlorobenzoyl)-4-methylpyridine

Cat. No.: B1452845
CAS No.: 1187164-07-3
M. Wt: 266.12 g/mol
InChI Key: GSZGIXKYFQPQEE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorobenzoyl)-4-methylpyridine” would depend on its exact molecular structure. Pyridine is a polar molecule and is often used as a solvent in chemical reactions. Dichlorobenzoyl derivatives are typically solid at room temperature .

Scientific Research Applications

Supramolecular Chemistry

Research has demonstrated the use of 2-amino-4-methylpyridine, a related compound, in the formation of molecular salts through hydrogen bonding and other noncovalent interactions. These salts exhibit diverse supramolecular architectures, contributing significantly to the understanding of molecular self-assembly and crystal packing in supramolecular chemistry (Khalib et al., 2014).

Electrophoretic Separation Techniques

2-methylpyridines, including derivatives similar to 2-(3,4-Dichlorobenzoyl)-4-methylpyridine, have been used to explore the relationships between pH and separation in capillary electrophoresis. This research aids in understanding the separation mechanisms in analytical chemistry, particularly for complex organic compounds (Wren, 1991).

Photochemistry

Studies in photochemistry have explored the dimerization of 2-aminopyridines under UV irradiation, revealing insights into the photoreactive behavior of pyridine derivatives. Such research is crucial for developing photochemical applications in organic synthesis and material science (Taylor & Kan, 1963).

Drug Development

Derivatives of 2-methylpyridine, akin to this compound, have been utilized in the synthesis of drug candidates. For example, the development of cognition-enhancing drugs involves the functionalization of such compounds, highlighting their role in medicinal chemistry (Pesti et al., 2000).

Coordination Chemistry

Research on the coordination of 2-methylpyridine derivatives with metals like ruthenium has led to the discovery of novel compounds with unique structural features. Such compounds are essential for understanding the principles of coordination chemistry and for developing new materials (Kimura et al., 2011).

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZGIXKYFQPQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223613
Record name (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-07-3
Record name (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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